molecular formula C23H36N2O2 B12513103 L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)-

L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)-

Cat. No.: B12513103
M. Wt: 372.5 g/mol
InChI Key: IQMAPACPGQFJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-amino-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid . This name reflects its structural features:

  • A central L-tryptophan backbone with a 2S stereochemical configuration at the alpha-carbon.
  • Three tert-butyl (-C(CH₃)₃) groups attached to positions 2, 5, and 7 of the indole ring.
  • A propanoic acid side chain linked to the indole’s third position.

The systematic classification places this molecule within the broader category of tert-butyl-substituted indole derivatives , specifically as a modified amino acid. Its non-natural status arises from the substitution pattern, which prevents incorporation into standard ribosomal protein synthesis pathways.

Molecular Formula and Structural Isomerism

The molecular formula C₂₃H₃₆N₂O₂ corresponds to a molecular weight of 372.54 g/mol . Key structural features include:

Property Value
Molecular formula C₂₃H₃₆N₂O₂
Molecular weight 372.54 g/mol
Stereochemistry L-configuration (S) at α-carbon
Indole substitutions tert-butyl at positions 2, 5, 7

Structural isomerism in this compound is constrained due to the fixed positions of the tert-butyl groups. However, positional isomers could theoretically exist if the tert-butyl groups occupied different indole ring positions (e.g., 3, 5, 7). Additionally, stereoisomerism is limited to the alpha-carbon, as the indole substitutions are not chiral centers.

CAS Registry Number and PubChem CID

The compound is uniquely identified by the following identifiers:

Identifier Value Source
CAS Registry Number 62029-63-4
PubChem CID 13174960

The CAS Registry Number (62029-63-4) is critical for regulatory and commercial tracking, while the PubChem CID (13174960) facilitates access to computational and experimental data in public databases. These identifiers ensure unambiguous referencing across chemical inventories and research publications.

The structural representation below illustrates the tert-butyl substitutions on the indole ring:

Indole Ring  
Positions:  
1 (NH)  
2 (tert-butyl)  
3 (CH₂-CH(NH₂)-COOH)  
5 (tert-butyl)  
7 (tert-butyl)  

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O2/c1-21(2,3)13-10-14-15(12-17(24)20(26)27)19(23(7,8)9)25-18(14)16(11-13)22(4,5)6/h10-11,17,25H,12,24H2,1-9H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMAPACPGQFJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)O)N)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tryptophan Synthase (TrpB) Catalysis

The β-subunit of tryptophan synthase (TrpB) catalyzes the condensation of indole derivatives with L-serine. For L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)- synthesis:

  • Substrate Preparation : Indole derivatives with tert-butyl groups at positions 2, 5, and 7 are synthesized via alkylation or borylation.
  • Enzymatic Reaction : TrpB catalyzes the condensation of the modified indole with L-serine in the presence of pyridoxal phosphate (PLP) as a cofactor.

Key Conditions :

Parameter Value/Description
Enzyme Source Recombinant TrpB from E. coli
Temperature 25–37°C
Substrate Concentration 1–10 mM indole derivative
Yield 50–75% (dependent on substrate)

This method is advantageous for preserving stereochemistry due to the enzyme’s active-site specificity.

Chemical Synthesis Methods

Chemical synthesis offers scalability and flexibility for introducing bulky substituents.

Alkylation of Indole Derivatives

Procedure :

  • Indole Core Synthesis : 2,5,7-Tri-tert-butylindole is prepared via sequential Friedel-Crafts alkylation using tert-butyl chloride in the presence of AlCl₃.
  • Amino Acid Coupling : The indole derivative undergoes condensation with L-serine using tryptophan synthase or chemical coupling agents (e.g., EDC/HOBt).

Reaction Scheme :
$$ \text{Indole-2,5,7-tBu + L-Serine} \xrightarrow{\text{TrpB or EDC/HOBt}} \text{L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)-} $$

Yield : 60–70% (chemical coupling).

Iridium-Catalyzed C–H Borylation

This method enables selective functionalization of the indole ring:

  • C–H Borylation : Ir catalysts (e.g., Ir(COD)(OMe)₃) facilitate borylation at C-3 of the indole ring.
  • Deborylative Deuteration : Substitution of boron with deuterium or other groups under acidic conditions.

Advantages :

  • High regioselectivity for C-3 modifications.
  • Compatible with tert-butyl groups at C-2, C-5, and C-7.

Palladium-Catalyzed Cyclization–Coupling

For dehydrotryptophan derivatives, PdCl₂ catalyzes aminocyclization-Heck-type coupling:

  • Substrate Preparation : o-Alkynylaniline derivatives are synthesized via Sonogashira coupling.
  • Cyclization : PdCl₂ promotes cyclization with methyl α-aminoacrylate, forming the indole core.

Conditions :

Parameter Value/Description
Catalyst PdCl₂/KI (0.5 equiv)
Solvent DMF
Temperature 120°C
Yield 40–60%

Comparative Analysis of Methods

Method Enzymatic (TrpB) Chemical (Alkylation) Pd-Catalyzed Cyclization
Regioselectivity High (C-3) Moderate High (C-2)
Stereochemical Control Excellent Moderate Moderate
Scalability Limited High Moderate
Cost High (enzyme production) Moderate High (Pd catalysts)

Optimization and Challenges

Enzyme Engineering

Directed evolution of TrpB has expanded substrate tolerance for tert-butylated indoles, improving catalytic efficiency for bulky derivatives.

Side Reactions in Chemical Synthesis

  • Cycloisomerization : Competing formation of 3-unsubstituted indoles during Pd-catalyzed reactions.
  • Protecting Group Removal : Tert-butyl groups may require harsh acidic conditions, risking deprotection during synthesis.

Industrial and Research Applications

  • Peptide Synthesis : Used as a building block for bioactive peptides with enhanced stability.
  • Drug Development : Targets serotonin receptors due to structural similarity to tryptophan.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indole ring.

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as acyl chlorides, forming amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Reduced indole derivatives.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

(2S)-2-amino-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may bind to and inhibit the activity of enzymes involved in neurotransmitter synthesis, thereby affecting neuronal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tryptophan Derivatives with Alkyl Substituents

(a) N-[[[3,5-Bis(1,1-dimethylethyl)phenyl]methoxy]carbonyl]-L-Tryptophan
  • CAS No.: 89842-88-6
  • Molecular Formula : C₂₇H₃₄N₂O₄
  • Key Differences :
    • Contains two tert-butyl groups on a phenyl ring attached via a carbamate linkage.
    • Larger molecular weight (450.57 g/mol) due to the extended aromatic system.
    • Likely higher lipophilicity (predicted logP >6) compared to the target compound.
  • Applications: Used in peptide synthesis and as a protected amino acid intermediate .
(b) 1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-L-Tryptophan
  • CAS No.: 108325-64-0
  • Molecular Formula : C₂₆H₃₄N₂O₄S
  • Key Differences :
    • Substituted with triisopropyl groups (bulkier than tert-butyl) on the sulfonated phenyl ring.
    • The sulfonyl group enhances electrophilicity, altering reactivity compared to the target compound.
  • Applications: Potential use in enzyme inhibition studies due to steric and electronic modifications .

Non-Tryptophan Compounds with tert-Butyl Substituents

(a) 2,5-Cyclohexadiene-1,4-dione, 2,6-Bis(1,1-dimethylethyl)-
  • CAS No.: Not explicitly listed (detected in GC-MS analysis) .
  • Molecular Formula : C₁₆H₂₀O₂ (estimated).
  • Key Differences: A quinone derivative with two tert-butyl groups. Exhibits antimicrobial activity against Colletotrichum gloeosporioides (79% inhibition), suggesting bioactivity linked to tert-butyl substituents.
  • Applications : Natural product with antifungal properties, used in agricultural biocontrol .
(b) 2,4,6-Tris(1,1-dimethylethyl)phenol
  • CAS No.: 732-26-3
  • Molecular Formula : C₁₈H₃₀O
  • Key Differences: A phenolic compound with three tert-butyl groups on the aromatic ring. High log Kow (6.06) and soil immobility (Koc ~63,000), indicating extreme hydrophobicity.
  • Applications : Antioxidant and stabilizer in polymers; environmental persistence raises regulatory concerns .

Sterically Bulky Organometallic Ligands

Tris(1,1-dimethylethyl)phosphine
  • CAS No.: 13716-12-6
  • Molecular Formula : C₁₂H₂₇P
  • Key Differences :
    • A phosphine ligand with three tert-butyl groups.
    • Used in catalysis for steric protection of metal centers.
    • Lower molecular weight (206.32 g/mol) but similar steric demand to the target compound.
  • Applications : Catalyst in cross-coupling reactions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Estimated)
L-Tryptophan, 2,5,7-tris(tert-butyl)- 62029-63-4 C₂₃H₃₆N₂O₂ 372.5 3 tert-butyl (indole) ~5.5
2,4,6-Tris(tert-butyl)phenol 732-26-3 C₁₈H₃₀O 262.4 3 tert-butyl (phenol) 6.06
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(tert-butyl)- - C₁₆H₂₀O₂ 244.3 2 tert-butyl (quinone) ~4.8
Tris(tert-butyl)phosphine 13716-12-6 C₁₂H₂₇P 206.3 3 tert-butyl (phosphine) 4.2

Table 2: Functional Comparison

Compound Category Key Applications Bioactivity/Reactivity Notes Environmental Behavior
Tryptophan derivatives Peptide synthesis, enzyme inhibition Steric hindrance alters binding Moderate biodegradability
Phenolic/quinone compounds Antioxidants, antimicrobial agents ROS scavenging, antifungal activity High persistence in soil
Organometallic ligands Catalysis, material science Stabilizes metal complexes Low mobility due to hydrophobicity

Research Findings and Implications

  • Steric Effects : The tert-butyl groups in all compared compounds enhance steric bulk, reducing molecular flexibility and influencing binding interactions. For example, in L-tryptophan derivatives, this may hinder enzyme active-site access .
  • Hydrophobicity : Compounds with tert-butyl substituents exhibit elevated logP values, correlating with membrane permeability and environmental persistence .
  • Bioactivity : The antimicrobial activity of 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(tert-butyl)- suggests that tert-butyl groups may enhance bioactivity by improving lipid bilayer penetration .

Biological Activity

L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)- is a derivative of the amino acid tryptophan, known for its role in protein synthesis and as a precursor for serotonin. This compound exhibits various biological activities that have been the subject of numerous studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)- can be described by its molecular formula and weight:

PropertyValue
Molecular Formula C15H24N2O2
Molecular Weight 252.36 g/mol
IUPAC Name L-Tryptophan derivative with tert-butyl groups

L-Tryptophan and its derivatives are primarily known for their involvement in serotonin biosynthesis. The biological activity of L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)- can be attributed to several mechanisms:

  • Serotonin Precursor : It acts as a precursor for serotonin synthesis in the brain, influencing mood regulation and potentially alleviating symptoms of depression.
  • Neurotransmitter Modulation : The compound may modulate neurotransmitter levels through competitive inhibition or enhancement of enzymatic pathways involved in neurotransmitter synthesis.
  • Antioxidant Activity : Some studies suggest that tryptophan derivatives possess antioxidant properties that can protect cells from oxidative stress.

In Vitro Studies

Research has demonstrated that L-Tryptophan derivatives exhibit various biological activities in vitro:

  • Cell Proliferation : Studies indicate that L-Tryptophan can enhance the proliferation of certain cell lines under specific conditions.
  • Anti-inflammatory Effects : Inflammatory cytokine production can be modulated by tryptophan derivatives, suggesting potential applications in inflammatory diseases.

In Vivo Studies

Animal studies have shown promising results regarding the effects of L-Tryptophan derivatives:

  • Behavioral Effects : Administration of L-Tryptophan has been associated with improved mood and reduced anxiety-like behaviors in rodent models.
  • Metabolic Effects : Research indicates that tryptophan may influence metabolic pathways, potentially impacting weight management and metabolic disorders.

Case Studies

  • Case Study on Depression : A clinical trial investigated the effects of L-Tryptophan supplementation on patients with major depressive disorder. Results indicated significant improvements in mood scores compared to placebo groups.
  • Case Study on Sleep Disorders : Another study focused on individuals with insomnia. Supplementation with L-Tryptophan showed an increase in sleep quality and duration.

Potential Therapeutic Applications

Given its biological activity, L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)- holds potential for various therapeutic applications:

  • Mood Disorders : As a serotonin precursor, it may be beneficial in treating depression and anxiety.
  • Sleep Disorders : Its role in melatonin synthesis suggests it could aid in sleep regulation.
  • Metabolic Health : Potential applications in managing obesity and metabolic syndrome due to its influence on metabolic pathways.

Q & A

Q. What synthetic methodologies are recommended for preparing L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)-?

Methodological Answer: The synthesis of tert-butyl-substituted tryptophan derivatives typically involves sequential C–H activation and alkylation strategies. For example, analogous syntheses of tryptophan-based compounds (e.g., tryprostatins) employ palladium-catalyzed C–H functionalization to introduce substituents on the indole ring . Key steps include:

  • Protection of the amino and carboxyl groups to prevent side reactions during alkylation.
  • tert-Butylation : Use of tert-butyl halides or tert-butanol under acidic conditions to introduce the bulky substituents at positions 2,5,7.
  • Deprotection : Final cleavage of protecting groups under mild conditions (e.g., hydrogenolysis for benzyl groups).
    Validation via NMR and mass spectrometry is critical to confirm regioselectivity and purity .

Q. What analytical techniques are optimal for quantifying L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)- in complex matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection is the gold standard. Key parameters include:

  • Column : C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
  • Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to enhance peak resolution .
  • Detection wavelength : 280 nm (indole moiety absorbance).
    For trace analysis, coupling with mass spectrometry (LC-MS/MS) improves sensitivity. Calibration curves should span 0.1–100 µg/mL, with R² > 0.99 .

Q. How should L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)- be stored to ensure stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent oxidation and photodegradation .
  • Solubility : Dissolve in dimethyl sulfoxide (DMSO) for long-term storage (≤6 months) and avoid aqueous solutions at neutral pH, which promote hydrolysis .
  • Incompatibilities : Separate from strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. How do steric effects from tert-butyl groups influence the metabolic fate of L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)-?

Methodological Answer: The bulky tert-butyl groups likely hinder enzymatic recognition, altering metabolic pathways compared to unmodified L-tryptophan. To study this:

  • In vitro assays : Incubate the compound with liver microsomes or recombinant cytochrome P450 enzymes (e.g., CYP3A4) and monitor metabolites via LC-MS .
  • Isotope labeling : Use deuterated analogs (e.g., [²H]-tert-butyl groups) to track metabolic intermediates .
    Preliminary data on similar compounds suggest reduced conversion to serotonin or kynurenine pathway metabolites due to steric blocking .

Q. How can researchers resolve contradictions in experimental data involving this compound (e.g., variable bioactivity)?

Methodological Answer:

  • Statistical modeling : Apply Plackett-Burman or Box-Behnken designs to identify critical variables (e.g., solvent composition, temperature) affecting bioactivity . Example: A study optimizing indole-3-acetic acid production found L-tryptophan concentration (p < 0.05) and root extract interactions (p < 0.04) significantly impacted outcomes .
  • Quality control : Use triplicate samples and internal standards (e.g., deuterated tryptophan) to minimize batch-to-batch variability .

Q. What mechanistic insights exist for the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking : Model the compound’s binding to serotonin receptors (e.g., 5-HT1A) using software like AutoDock Vina. The tert-butyl groups may occupy hydrophobic pockets, altering binding affinity .
  • Kinetic studies : Compare inhibition constants (Ki) with native tryptophan for enzymes like tryptophan hydroxylase. Preliminary data on methylated analogs show reduced substrate activity due to steric hindrance .

Experimental Design Considerations

  • Ethical approvals : Required for in vivo studies; follow ARRIVE guidelines for animal research .
  • Safety protocols : Use fume hoods for synthesis steps involving tert-butyl halides, and monitor for eosinophilia-myalgia syndrome (EMS) in long-term toxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.